molecular formula C158H265N49O43 B594803 (D-Phe12,nle21,38)-crf (12-41) (human, rat) CAS No. 129133-27-3

(D-Phe12,nle21,38)-crf (12-41) (human, rat)

Cat. No.: B594803
CAS No.: 129133-27-3
M. Wt: 3539.158
InChI Key: ATYDOBYAWXTFOJ-KVGHNTGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-Phe12,nle21,38)-crf (12-41) (human, rat) is a synthetic peptide analog of corticotropin-releasing factor (CRF). CRF is a neuropeptide involved in the stress response by stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This analog is designed to study the biological and pharmacological effects of CRF in both human and rat models.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe12,nle21,38)-crf (12-41) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

Industrial production of (D-Phe12,nle21,38)-crf (12-41) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(D-Phe12,nle21,38)-crf (12-41) can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving side-chain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide (NaN3) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

(D-Phe12,nle21,38)-crf (12-41) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigates the role of CRF in stress response and its effects on the hypothalamic-pituitary-adrenal (HPA) axis.

    Medicine: Explores potential therapeutic applications in stress-related disorders, such as anxiety and depression.

    Industry: Utilized in the development of CRF receptor antagonists for pharmaceutical research.

Mechanism of Action

(D-Phe12,nle21,38)-crf (12-41) exerts its effects by binding to CRF receptors (CRF1 and CRF2) on target cells. This binding activates intracellular signaling pathways, leading to the release of ACTH from the pituitary gland. The subsequent increase in cortisol levels mediates the stress response. The analog’s modifications enhance its stability and receptor affinity, making it a valuable tool for studying CRF-related mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (D-Phe12,Nle21,38,alpha-Me-Leu37)-CRF (12-41): Another CRF analog with similar modifications for enhanced stability.

    (D-Phe12,Nle21,38,Glu30,Lys33)-CRF (12-41): A variant with additional modifications to study specific receptor interactions.

Uniqueness

(D-Phe12,nle21,38)-crf (12-41) is unique due to its specific modifications, which provide increased stability and receptor affinity compared to other CRF analogs. These properties make it particularly useful for in-depth studies of CRF’s biological and pharmacological effects.

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H265N49O43/c1-23-27-39-93(186-141(236)103(49-56-120(215)216)195-148(243)110(67-81(13)14)203-154(249)123(82(15)16)205-143(238)104(50-57-121(217)218)193-137(232)98(44-36-62-176-158(170)171)189-147(242)108(65-79(9)10)200-149(244)109(66-80(11)12)201-150(245)112(70-91-73-173-76-178-91)197-131(226)92(160)68-89-37-30-29-31-38-89)132(227)179-85(19)127(222)183-96(42-34-60-174-156(166)167)133(228)180-86(20)128(223)185-102(48-55-119(213)214)140(235)192-101(47-54-117(163)211)142(237)198-106(63-77(5)6)145(240)182-87(21)129(224)184-100(46-53-116(162)210)139(234)191-99(45-52-115(161)209)134(229)181-88(22)130(225)196-111(69-90-72-172-75-177-90)151(246)204-114(74-208)153(248)202-113(71-118(164)212)152(247)190-97(43-35-61-175-157(168)169)136(231)187-95(41-32-33-59-159)138(233)199-107(64-78(7)8)146(241)188-94(40-28-24-2)135(230)194-105(51-58-122(219)220)144(239)207-125(84(18)26-4)155(250)206-124(126(165)221)83(17)25-3/h29-31,37-38,72-73,75-88,92-114,123-125,208H,23-28,32-36,39-71,74,159-160H2,1-22H3,(H2,161,209)(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,221)(H,172,177)(H,173,178)(H,179,227)(H,180,228)(H,181,229)(H,182,240)(H,183,222)(H,184,224)(H,185,223)(H,186,236)(H,187,231)(H,188,241)(H,189,242)(H,190,247)(H,191,234)(H,192,235)(H,193,232)(H,194,230)(H,195,243)(H,196,225)(H,197,226)(H,198,237)(H,199,233)(H,200,244)(H,201,245)(H,202,248)(H,203,249)(H,204,246)(H,205,238)(H,206,250)(H,207,239)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H4,166,167,174)(H4,168,169,175)(H4,170,171,176)/t83-,84-,85-,86-,87-,88-,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDOBYAWXTFOJ-KVGHNTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C158H265N49O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3539.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129133-27-3
Record name Corticotropin-releasing hormone(12-41), phe(12)-nle(21,38)-alpha-Me-leu(37)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129133273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.